molecular formula C28H36F3N5O8 B8072585 Damgo (tfa)

Damgo (tfa)

Cat. No. B8072585
M. Wt: 627.6 g/mol
InChI Key: NIGIQPUQVVEMTD-NJUGUJQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Damgo (tfa) is a useful research compound. Its molecular formula is C28H36F3N5O8 and its molecular weight is 627.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Damgo (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Damgo (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DAMGO has been shown to attenuate muscle pain. In a study on rats, DAMGO significantly reduced nociception in inflamed muscles, indicating its potential as an effective pain management agent in cases of muscle inflammation (Nunez et al., 2007).

  • In the basolateral amygdala, DAMGO suppresses pain reflexes, highlighting its role in modulating pain through the central nervous system (Shin & Helmstetter, 2005).

  • DAMGO's effect on nicotine self-administration in rats suggests its potential in addiction studies, particularly its interaction with opioid receptors in the ventral tegmental area (Corrigall et al., 2000).

  • It is also involved in the development and expression of tolerance to mu-opioid antinociception. Studies have shown that DAMGO-induced tolerance can be modulated by various pharmacological agents, indicating complex interactions within the opioid system (Aley & Levine, 1997).

  • DAMGO's interaction with cannabinoid CB1 receptors has been explored, revealing its role in regulating the function of co-expressed mu-opioid receptors (Canals & Milligan, 2008).

  • Another study indicates that DAMGO inhibits prostaglandin E2-induced potentiation of a tetrodotoxin-resistant Na+ current in rat sensory neurons, suggesting a role in modulating neuronal excitability and pain perception (Gold & Levine, 1996).

  • DAMGO also affects the hypothalamo-pituitary-adrenal axis, influencing stress and pain responses (Eisenberg, 1993).

  • A study involving enhanced brain delivery of DAMGO in glutathione pegylated liposomes indicates its potential in improving drug delivery systems for targeting the central nervous system (Lindqvist et al., 2013).

properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O6.C2HF3O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;3-2(4,5)1(6)7/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);(H,6,7)/t17-,21+,22+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIQPUQVVEMTD-NJUGUJQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Damgo (tfa)
Reactant of Route 2
Damgo (tfa)
Reactant of Route 3
Damgo (tfa)
Reactant of Route 4
Damgo (tfa)
Reactant of Route 5
Damgo (tfa)
Reactant of Route 6
Damgo (tfa)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.